molecular formula C5H5FO B1407861 3-Ethynyl-3-fluorooxetane CAS No. 1352492-39-7

3-Ethynyl-3-fluorooxetane

Cat. No. B1407861
M. Wt: 100.09 g/mol
InChI Key: BAIFADOAFOCMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-3-fluorooxetane (3-EFO) is a fluorinated alkyne compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in organic and synthetic chemistry, as well as in biochemical and physiological studies.

Scientific Research Applications

Photophysical Properties and Fluorophores

Research demonstrates the significance of π-conjugated linkers, such as ethynyl groups, in developing highly solvatochromic probes. In a study, fluorophores based on triphenylamine and fluorene were synthesized, highlighting the superiority of the ethynyl group in exhibiting better solvatochromism, higher Stokes shifts, and more sensitive quantum yields towards solvent polarity compared to vinyl and 1,3-diynyl groups. This shows the potential of ethynyl groups, like in 3-Ethynyl-3-fluorooxetane, for developing sensitive probes in fluorescence spectroscopy (Tigreros, Ortíz, & Insuasty, 2014).

Artificial Nucleosides and DNA Synthesis

3-Ethynyl-3-fluorooxetane derivatives, such as 3-ethynyl-5-nitroindolyl-2'-deoxyriboside triphosphate (3-Eth-5-NITP), have been utilized to measure translesion DNA synthesis (TLS). These derivatives can be incorporated opposite abasic sites in DNA, allowing for the selective tagging and quantification of TLS activity, which is crucial in understanding the replication of damaged DNA (Choi & Berdis, 2019).

Metabolic Labeling of DNA

Studies have explored the use of arabinofuranosyl-ethynyluracil derivatives, like F-ara-EdU, which include ethynyl groups for metabolic DNA labeling. These derivatives are less toxic than traditional labels and are suitable for pulse-chase experiments, providing valuable tools for studying DNA synthesis and cell cycle progression in various biological contexts (Neef & Luedtke, 2011).

properties

IUPAC Name

3-ethynyl-3-fluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO/c1-2-5(6)3-7-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIFADOAFOCMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(COC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-3-fluorooxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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